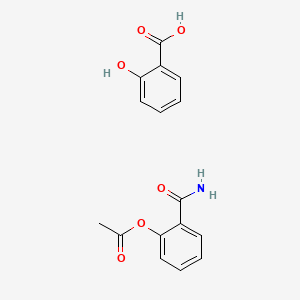
3-Tetradecyne, 14,14-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetradecyne, 14,14-dimethoxy- is an organic compound with the molecular formula C16H30O2 It is a derivative of tetradecyne, characterized by the presence of two methoxy groups at the 14th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecyne, 14,14-dimethoxy- typically involves the alkylation of tetradecyne with methoxy-containing reagents. One common method includes the reaction of tetradecyne with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 3-Tetradecyne, 14,14-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tetradecyne, 14,14-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Tetradecyne, 14,14-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Tetradecyne, 14,14-dimethoxy- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tetradecene, 14,14-dimethoxy-: Similar in structure but with a double bond instead of a triple bond.
14,14-Dimethoxy-3-tetradecene: Another isomer with different positioning of the double bond.
Uniqueness
3-Tetradecyne, 14,14-dimethoxy- is unique due to its triple bond, which imparts different chemical reactivity compared to its similar compounds. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
71566-61-5 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
14,14-dimethoxytetradec-3-yne |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4,7-15H2,1-3H3 |
Clé InChI |
BBSSIKMLZWQKBW-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



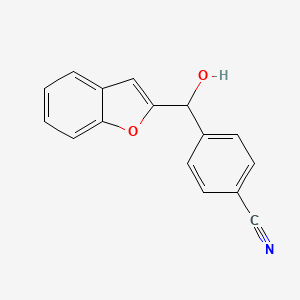

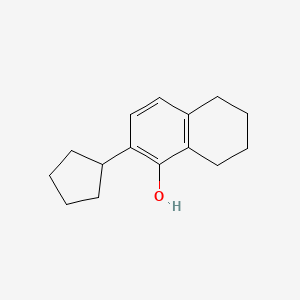
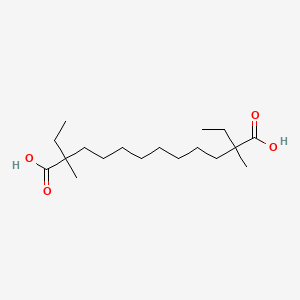
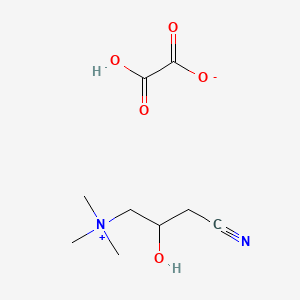



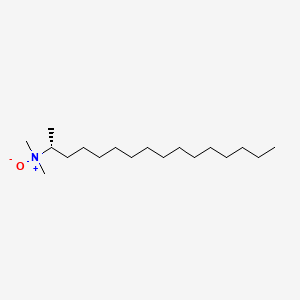

![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)

